2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
This compound is a quinoline-based derivative featuring a benzenesulfonyl group at the 3-position, an ethoxy substituent at the 6-position, and an N-(2-methylphenyl)acetamide moiety. The crystal structure determination of such compounds often employs programs like SHELX, which are widely used for small-molecule refinement and structural analysis . The ethoxy group at the 6-position differentiates it from closely related analogs, influencing solubility and steric interactions.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-19-13-14-23-21(15-19)26(30)24(34(31,32)20-10-5-4-6-11-20)16-28(23)17-25(29)27-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAVYBKFSFPQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinolinone core to a more saturated form.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions may introduce halogens or nitro groups into the molecule.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, affecting neurotransmission and leading to potential therapeutic effects in neurodegenerative diseases . Additionally, its interaction with cellular pathways involved in oxidative stress and inflammation may contribute to its pharmacological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 3-sulfonylquinolin-4-one derivatives. Below is a detailed comparison with two structurally analogous compounds identified in the literature:
Compound A : 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
- Key Differences :
- Sulfonyl Group : 4-chlorobenzenesulfonyl (vs. unsubstituted benzenesulfonyl in the target compound).
- 6-Position Substituent : Ethyl (vs. ethoxy).
- Acetamide Substituent : N-(3-methylphenyl) (vs. N-(2-methylphenyl)).
Compound B : 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
- Key Differences :
- 6-Position Substituent : Ethyl (vs. ethoxy).
- Acetamide Substituent : N-(4-chlorophenyl) (vs. N-(2-methylphenyl)).
Structural and Functional Implications
Substituent Effects :
Sulfonyl Group: The unsubstituted benzenesulfonyl group in the target compound may enhance metabolic stability compared to Compound A’s 4-chloro derivative, which could increase electrophilicity and reactivity .
6-Position Substituent :
- Ethoxy (target) vs. ethyl (Compounds A and B): The ethoxy group’s oxygen atom may improve solubility via hydrogen bonding, whereas ethyl groups prioritize lipophilicity. This difference could impact bioavailability and membrane permeability.
Acetamide Substituent: N-(2-methylphenyl) (target) vs.
Data Table: Comparative Analysis of Key Features
Research Findings and Limitations
While specific biological data for the target compound are unavailable in the provided evidence, structural analogs like Compounds A and B offer insights:
- Compound A : The 4-chloro substitution may enhance target binding but reduce metabolic stability due to increased reactivity .
- Compound B : The ethyl group at the 6-position and 4-chloroacetamide likely prioritize lipophilicity, favoring blood-brain barrier penetration .
The target compound’s ethoxy group and ortho-methyl acetamide could strike a balance between solubility and steric effects, making it a candidate for further pharmacokinetic studies.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a quinoline derivative that has garnered interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Quinoline moiety : Known for various biological activities.
- Benzenesulfonyl group : Often enhances solubility and bioavailability.
- Ethoxy and acetamide substituents : Contribute to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, suggesting a potential role in treating infections. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function.
Anticancer Properties
Quinoline derivatives have been studied for their anticancer effects. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, it has been observed to inhibit the proliferation of breast cancer cells, indicating its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it shows promise as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.
In Vitro Studies
A series of studies have assessed the biological activity of this compound using various cell lines:
- Cancer Cell Lines : The compound demonstrated IC50 values in the micromolar range against several cancer types (e.g., MCF-7 breast cancer cells).
- Bacterial Strains : It exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.
| Cell Line/Pathogen | IC50/MIC Value | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 µM | Induction of apoptosis |
| E. coli | 32 µg/mL | DNA synthesis inhibition |
| Staphylococcus aureus | 16 µg/mL | Membrane disruption |
Case Studies
In a notable case study, a derivative similar to the target compound was evaluated for its effects on human cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and alterations in apoptotic markers, reinforcing the potential therapeutic applications of quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
